molecular formula C6H4ClFO4S2 B1618213 2-Fluorosulphonylbenzenesulphonyl chloride CAS No. 30672-70-9

2-Fluorosulphonylbenzenesulphonyl chloride

Cat. No.: B1618213
CAS No.: 30672-70-9
M. Wt: 258.7 g/mol
InChI Key: UHOQOZLYSJNPJR-UHFFFAOYSA-N
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Description

2-Fluorosulphonylbenzenesulphonyl chloride is a chemical compound with the molecular formula C6H4ClFO2S2. It is also known as 2-(chlorosulfonyl)benzenesulfonyl fluoride. This compound is characterized by the presence of both fluorosulfonyl and chlorosulfonyl functional groups attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

In particular, 2-Fluorosulphonylbenzenesulphonyl chloride is known to react with nucleophilic amino acid residues such as serine, threonine, and tyrosine in proteins. This reaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the site of modification. For example, the sulfonylation of serine residues in serine proteases can result in the inhibition of these enzymes, which are crucial for various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of proteins involved in signal transduction pathways can alter the signaling dynamics, leading to changes in cellular responses to external stimuli .

Moreover, this compound can affect gene expression by modifying transcription factors or other regulatory proteins. This modification can either enhance or suppress the transcription of specific genes, thereby influencing cellular metabolism and function .

Molecular Mechanism

For example, the sulfonylation of serine residues in enzymes can inhibit their catalytic activity by blocking the active site or inducing conformational changes that reduce enzyme efficiency. Similarly, the modification of transcription factors can alter their DNA-binding affinity and transcriptional activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biochemical activity .

Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis .

Threshold effects have been observed, where a specific dose of the compound is required to achieve a measurable biochemical effect. Beyond this threshold, increasing the dose can lead to more pronounced effects, but also a higher risk of adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For instance, the sulfonylation of enzymes in the glycolytic pathway can alter the rate of glucose metabolism, leading to changes in cellular energy production .

Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their role in oxidative phosphorylation and other metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Studies have shown that the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can modify nuclear proteins and influence gene expression .

Similarly, the compound can be localized to the mitochondria or endoplasmic reticulum, where it can affect mitochondrial function or protein synthesis, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorosulphonylbenzenesulphonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluorothiophenol with chlorosulfonic acid. The reaction proceeds as follows:

C6H4FSH+ClSO3HC6H4FSO2Cl+H2O\text{C}_6\text{H}_4\text{FSH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4\text{FSO}_2\text{Cl} + \text{H}_2\text{O} C6​H4​FSH+ClSO3​H→C6​H4​FSO2​Cl+H2​O

This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of 2-fluorothiophenol with chlorosulfonic acid in a reactor, followed by purification through distillation. The continuous flow process allows for efficient production and high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluorosulphonylbenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: It can be reduced to form 2-fluorobenzenesulfonamide.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.

Major Products Formed

    2-Fluorobenzenesulfonamide: Formed through reduction.

    2-Fluorobenzenesulfonic acid: Formed through oxidation.

    Various substituted derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

2-Fluorosulphonylbenzenesulphonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl fluorides and other derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its ability to react with amino acid residues.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzenesulfonyl chloride: Similar structure but lacks the additional chlorosulfonyl group.

    4-Fluorobenzenesulfonyl chloride: Similar structure with the fluorine atom in the para position.

    2-Chlorobenzenesulfonyl chloride: Similar structure but lacks the fluorosulfonyl group.

Uniqueness

2-Fluorosulphonylbenzenesulphonyl chloride is unique due to the presence of both fluorosulfonyl and chlorosulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.

Properties

IUPAC Name

2-chlorosulfonylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOQOZLYSJNPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184711
Record name 2-Fluorosulphonylbenzenesulphonyl chloride
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Molecular Weight

258.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30672-70-9
Record name 2-(Chlorosulfonyl)benzenesulfonyl fluoride
Source CAS Common Chemistry
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Record name 2-Fluorosulphonylbenzenesulphonyl chloride
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Record name NSC137843
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Record name 2-Fluorosulphonylbenzenesulphonyl chloride
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Record name 2-fluorosulphonylbenzenesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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